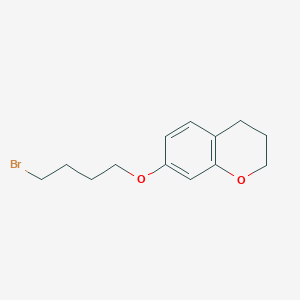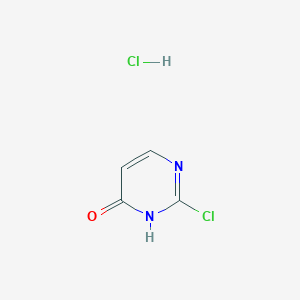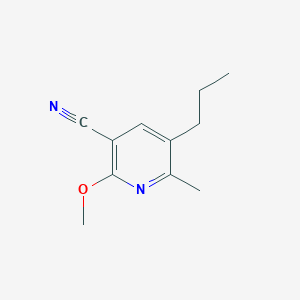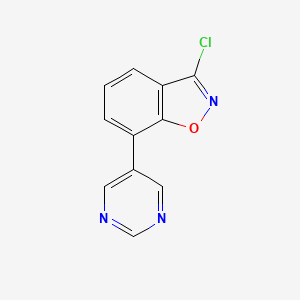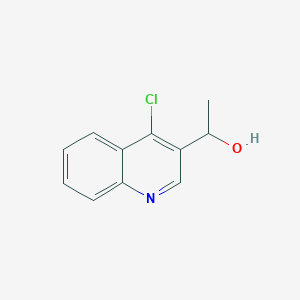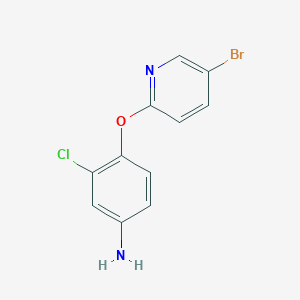
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is a chemical compound characterized by its bromine and chlorine atoms attached to a pyridine ring and an aniline group, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 5-position, forming 5-bromopyridine.
Chlorination: The aniline derivative is chlorinated to introduce the chlorine atom at the 3-position.
Coupling Reaction: The brominated pyridine and chlorinated aniline are then coupled using a suitable catalyst, such as palladium, under specific reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
化学反応の分析
Types of Reactions: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a nitro compound.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Derivatives with reduced halogen content.
Substitution: Compounds with different substituents replacing the bromine or chlorine atoms.
科学的研究の応用
4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
類似化合物との比較
4-(5-Bromopyridin-2-yl)morpholine: Similar structure but with a morpholine group instead of an aniline group.
5-Bromopyridine-3-acetonitrile: Contains a bromine atom on the pyridine ring and a nitrile group.
2,3-Diamino-5-bromopyridine: Contains two amino groups and a bromine atom on the pyridine ring.
Uniqueness: 4-(5-Bromopyridin-2-yl)oxy-3-chloroaniline is unique due to its combination of bromine and chlorine atoms on the pyridine ring and the presence of the aniline group
特性
分子式 |
C11H8BrClN2O |
|---|---|
分子量 |
299.55 g/mol |
IUPAC名 |
4-(5-bromopyridin-2-yl)oxy-3-chloroaniline |
InChI |
InChI=1S/C11H8BrClN2O/c12-7-1-4-11(15-6-7)16-10-3-2-8(14)5-9(10)13/h1-6H,14H2 |
InChIキー |
IJCIHTKATFJPSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)Cl)OC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)

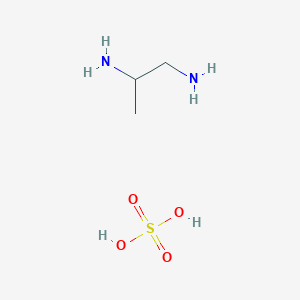
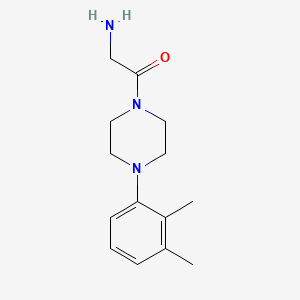
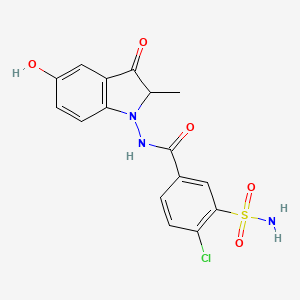
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
